molecular formula C12H17BClNO4 B1434207 (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid CAS No. 1661013-09-7

(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid

Cat. No. B1434207
CAS RN: 1661013-09-7
M. Wt: 285.53 g/mol
InChI Key: UCSGUFBFUFVYKE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid” is C12H18BNO4 . Its average mass is 251.087 Da and its monoisotopic mass is 251.132889 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm³, a boiling point of 458.7±55.0 °C at 760 mmHg, and a flash point of 231.2±31.5 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Suzuki Coupling Reactions

This compound is potentially involved in Suzuki coupling reactions, a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds. For example, an efficient ligand-free, microwave-assisted, Pd-catalyzed, Suzuki coupling of chlorophenylisoquinoline and boronic acids is reported for the synthesis of diversified disubstituted isoquinolines, showcasing the utility of boronic acids in facilitating such reactions under certain conditions Prabakaran, Nawaz Khan, & Jin, 2012.

Boronic Acid Mannich Reactions

Boronic acids, including derivatives of the compound , are used in boronic acid Mannich (BAM) reactions, which are valuable in organic synthesis. A novel variation of BAM reactions involving α,α-dichloro- and α,α,ω-trichloroaldehydes with arylboronic acids is described, leading to the formation of 1-phenyl-1-morpholinoalkan-2-ones, indicating the utility of boronic acids in such synthetic pathways Stas & Tehrani, 2007.

Antimicrobial Applications

A class of potential biologically active N-phenylacetamides was synthesized from hydroxyphenylacetic acid, leading to compounds that exhibit superior in vitro antimicrobial activity against a variety of fungal and bacterial strains. This suggests the potential of (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid derivatives in developing new antimicrobial agents Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012.

Luminescent Material Applications

Arylboronic acids, including derivatives similar to this compound, are used in the creation of low-cost luminescent complexes for optoelectronic devices. These compounds can form brightly luminescent complexes with high yield, indicating their potential in the development of new materials for electronic and photonic applications Kutyła et al., 2016.

Synthesis of Novel Organic Materials

Boronic acids act as building blocks in the synthesis of new organic materials. For instance, derivatives of this compound could be used in the design and synthesis of new organic materials with potential applications in various fields, including pharmaceuticals and materials science Zhang et al., 2017.

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to rinse the mouth and seek medical attention if symptoms occur .

properties

IUPAC Name

[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSGUFBFUFVYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCOCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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